molecular formula C6H10O4 B575589 Methyl 1,3-dioxane-5-carboxylate CAS No. 190191-69-6

Methyl 1,3-dioxane-5-carboxylate

Cat. No.: B575589
CAS No.: 190191-69-6
M. Wt: 146.142
InChI Key: VLMXHXVWOSBWTO-UHFFFAOYSA-N
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Description

Methyl 1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C6H10O4. It is a methyl ester derivative of 1,3-dioxane-5-carboxylic acid. This compound is known for its unique structure, which includes a six-membered dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-dioxane-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1,3-dioxane-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1,3-dioxane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,3-dioxane-5-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The dioxane ring structure also contributes to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane-5-carboxylic acid: The parent acid of methyl 1,3-dioxane-5-carboxylate.

    Methyl 1,3-dioxane-2-carboxylate: A similar compound with the ester group at a different position on the dioxane ring.

    1,3-Dioxane-5-carboxamide: An amide derivative of 1,3-dioxane-5-carboxylic acid.

Uniqueness

This compound is unique due to its specific ester functional group and the position of the ester on the dioxane ring. This structural feature influences its reactivity and makes it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXHXVWOSBWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666562
Record name Methyl 1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190191-69-6
Record name Methyl 1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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